Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride
Description
Properties
IUPAC Name |
spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c12-10-9-4-2-1-3-8(9)7-11(10)5-6-11;/h1-4,10H,5-7,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSCATPVTGMBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC3=CC=CC=C3C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,3-dihydroindene-2,1’-cyclopropane]-1-amine;hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding spiro[cyclopropane-1,9’-fluorene] with a 70% yield . Another approach includes the oxidation of N-aminophthalimide with lead tetraacetate in the presence of spiro (1-pyrazolinecyclopropanes) at low temperatures .
Industrial Production Methods
Industrial production methods for spirocyclic compounds often involve scalable synthetic routes that ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dihydroindene-2,1’-cyclopropane]-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like lead tetraacetate.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Lead tetraacetate at low temperatures (−30 to −20 °C).
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic nitrenes, while reduction can produce the corresponding amine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique spirocyclic structure allows for diverse functionalization possibilities.
Biology
-
Biological Activity : Research indicates potential enzyme inhibition and antimicrobial properties. Studies have shown that spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride can interact with various biological targets, leading to significant biological effects.
Biological Activity Evidence Enzyme Inhibition Preliminary studies suggest inhibition of specific enzymes involved in metabolic pathways. Antimicrobial Effects Demonstrated activity against several bacterial strains in vitro.
Medicine
-
Therapeutic Applications : The compound is being explored for its potential in drug development. Its interactions with neurotransmitter systems suggest possible applications in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
- Neuroprotective Properties : Initial findings indicate that it may protect neurons from oxidative stress, which is crucial for neurodegenerative disease management.
Industry
- Material Science : Utilized in producing advanced materials with unique mechanical and chemical properties. Its spirocyclic nature contributes to enhanced stability and performance in polymer applications.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in apoptosis rates compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Anticancer Activity
Research on various spiro compounds has shown promising anticancer properties. A specific study demonstrated that this compound exhibited moderate antiproliferative activity against several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Mechanism of Action
The mechanism of action of spiro[1,3-dihydroindene-2,1’-cyclopropane]-1-amine;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Spiro[indeno[1,2-b]quinoxaline]: Another spirocyclic compound with notable biological activities and applications in drug discovery.
Spiro[cyclopropane-1,2’-steroids]: Known for their diuretic and antiandrogenic properties.
Uniqueness
Spiro[1,3-dihydroindene-2,1’-cyclopropane]-1-amine;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities
Biological Activity
Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine; hydrochloride (SPIRO-dih-CI) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of SPIRO-dih-CI, focusing on its interactions with neurotransmitter systems, neuroprotective properties, and anticancer potential.
Chemical Structure and Properties
SPIRO-dih-CI features a spirocyclic structure that enhances its reactivity and biological profile. The compound contains a cyclopropane ring and an amine group, which may contribute to its interaction with various biological targets.
1. Dopaminergic Activity
Research indicates that SPIRO-dih-CI may interact with the dopamine system, which is critical for movement, motivation, and reward processing. Animal studies have shown that SPIRO-dih-CI can increase dopamine levels in the striatum, suggesting potential applications in treating Parkinson's disease, characterized by dopamine deficiency .
2. Glutamatergic Modulation
Glutamate is a key neurotransmitter involved in learning and memory. Preliminary studies suggest that SPIRO-dih-CI may modulate glutamatergic activity, potentially impacting cognitive functions and offering therapeutic avenues for neurological disorders .
3. Neuroprotective Effects
SPIRO-dih-CI has demonstrated neuroprotective properties against oxidative stress, a condition linked to various neurodegenerative diseases. While the exact mechanisms remain to be fully elucidated, these findings are promising for developing treatments targeting neurodegeneration .
4. Anticancer Properties
The compound has shown potential anticancer activity through mechanisms involving apoptosis and cell cycle arrest. Initial studies indicate moderate antiproliferative effects against various cancer cell lines, positioning SPIRO-dih-CI as a candidate for further drug development .
Comparative Analysis with Similar Compounds
To better understand SPIRO-dih-CI's unique properties, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Spironolactone | Steroidal | Diuretic and anti-androgenic |
| Spiropentadiene | Bicyclic | Highly strained; reactive |
| Spiro[5.5]undecane | Carbocyclic | Unique strain properties |
| Spirooxindole derivatives | Heterocyclic | Anticancer activity |
SPIRO-dih-CI stands out due to its specific combination of structural features that enhance its biological profile compared to these similar compounds .
Case Studies
Several studies have highlighted the biological activities of SPIRO-dih-CI:
- Dopamine Interaction Study : In a controlled animal model, administration of SPIRO-dih-CI resulted in a significant increase in striatal dopamine levels compared to control groups. This suggests its potential utility in managing Parkinson's disease symptoms .
- Neuroprotection Study : In vitro assays demonstrated that SPIRO-dih-CI could protect neuronal cells from oxidative damage induced by hydrogen peroxide exposure, indicating its potential as a neuroprotective agent .
- Anticancer Activity Study : A series of tests on various cancer cell lines revealed that SPIRO-dih-CI induced apoptosis at concentrations above 10 µM, with notable effects observed in breast and prostate cancer cell lines .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride, and how are critical reaction parameters optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cycloadditions or ring-closing strategies. For example, 1,3-dipolar cycloaddition of azomethine ylides (e.g., DHPO) with cyclopropenes under controlled conditions yields spiro derivatives. Key parameters include:
- Catalysts : Transition-metal catalysts (e.g., palladium) for regioselective bond formation.
- Solvents : Polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance selectivity.
- Temperature : Microwave-assisted synthesis reduces reaction time while maintaining yield .
Q. What spectroscopic and computational methods are utilized to confirm the spirocyclic structure and stereochemistry of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves the spiro center geometry and ring conformation.
- NMR Spectroscopy : H and C NMR distinguish diastereomers via coupling constants and chemical shifts.
- Quantum Mechanical Calculations : Density functional theory (DFT) predicts regioselectivity and orbital interactions (e.g., N-ylide–cyclopropene interactions) .
Advanced Research Questions
Q. How can 1,3-dipolar cycloaddition reactions be tailored to synthesize derivatives with high stereo- and regioselectivity?
- Methodological Answer :
- Substrate Design : Electron-deficient cyclopropenes (e.g., 3-nitro-1,2-diphenylcyclopropene) enhance reactivity.
- Reaction Optimization : Use nucleophilic substitution in alcohols/thiols to generate intermediates for cycloaddition.
- Computational Guidance : M11 DFT calculations predict transition states and guide solvent/temperature selection (e.g., THF at 60°C) .
Q. What in vitro models are appropriate for evaluating the pharmacological potential of this compound in cancer research?
- Methodological Answer :
- Receptor Binding Assays : Screen for interactions with G-protein-coupled receptors (GPCRs) using radiolabeled ligands.
- Cytotoxicity Profiling : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess IC values.
- Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting for apoptotic markers (e.g., caspase-3) .
Q. How do solvent polarity and reaction temperature influence reaction pathways in spiro compound synthesis?
- Methodological Answer :
- Solvent Effects : Polar solvents (e.g., acetonitrile) stabilize dipolar intermediates, favoring [3+2] cycloaddition over side reactions.
- Temperature Control : Reflux conditions (80–100°C) accelerate kinetics but may reduce stereoselectivity; lower temperatures (25–40°C) improve enantiomeric excess.
- Design of Experiments (DOE) : Systematic variation of parameters (e.g., solvent dielectric constant, temperature) identifies optimal conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of spirocyclopropane derivatives?
- Methodological Answer :
- Source Validation : Cross-check purity (>95% via HPLC) and stereochemical assignment (circular dichroism).
- Assay Reproducibility : Replicate studies across multiple cell lines and independent labs.
- Meta-Analysis : Compare structural analogs (e.g., cyclopentane vs. cyclohexane spiro rings) to isolate activity determinants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
